1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-
Description
Contextualization within Cyclic Acetal (B89532) and Organosulfur Chemistry
1,3-Dioxolane (B20135), 2-[2-(phenylthio)ethyl]- is best understood by examining its two primary components: the 1,3-dioxolane ring and the 2-(phenylthio)ethyl substituent.
Cyclic Acetal Chemistry: The 1,3-dioxolane ring is a five-membered cyclic acetal, typically formed from the reaction of a carbonyl compound with ethylene (B1197577) glycol. chemicalbook.com Cyclic acetals are widely recognized as robust protecting groups for aldehydes and ketones due to their stability under basic and nucleophilic conditions, yet they can be readily cleaved under acidic conditions. researchgate.net This characteristic makes them invaluable in multistep syntheses of complex molecules. nih.gov The 1,3-dioxolane framework is also a key structural motif in a variety of biologically active compounds, including antiviral and antifungal agents. chemicalbook.com
Organosulfur Chemistry: The phenylthioethyl group introduces a sulfur atom, which imparts distinct reactivity to the molecule. Organosulfur compounds are versatile intermediates in organic synthesis. The sulfur atom can be oxidized to sulfoxides and sulfones, which are valuable functional groups in their own right, or it can participate in various carbon-carbon bond-forming reactions. Thioethers, such as the one present in the target molecule, can be precursors to sulfonium (B1226848) salts and can undergo Pummerer-type rearrangements.
The combination of these two functionalities within a single molecule suggests a scaffold with dual utility: the dioxolane portion can serve as a latent carbonyl group, while the phenylthioether offers a site for diverse chemical transformations.
Strategic Importance of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- as a Chemical Scaffold
A chemical scaffold is a core molecular structure upon which a variety of derivatives can be built. The strategic importance of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- as a scaffold lies in the orthogonal reactivity of its functional groups.
The 1,3-dioxolane ring can be carried through multiple synthetic steps that are intolerant of a free aldehyde, and then deprotected at a later stage to reveal the carbonyl functionality for further reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination.
Simultaneously, the phenylthioethyl side chain provides a handle for modifications. For instance, the sulfur atom can be targeted for oxidation to create chiral sulfoxides, which are important in asymmetric synthesis. The carbon atoms adjacent to the sulfur are activated towards deprotonation, allowing for the introduction of other substituents.
This bifunctional nature allows for a modular approach to the synthesis of more complex molecules, where different functionalities can be introduced at either end of the molecule.
Illustrative Synthetic Utility:
| Transformation | Reagents | Product Functionality |
| Acetal Deprotection | Aqueous Acid (e.g., HCl) | Aldehyde |
| Sulfur Oxidation | m-CPBA, H₂O₂ | Sulfoxide (B87167), Sulfone |
| C-S Bond Cleavage | Raney Nickel | Alkane |
This table presents hypothetical but chemically plausible transformations based on the known reactivity of 1,3-dioxolanes and phenylthioethers.
Overview of Key Research Avenues for 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-
While direct research on this specific molecule is limited, its structure suggests several promising avenues for future investigation.
Asymmetric Synthesis: The development of catalytic, enantioselective methods for the oxidation of the sulfide (B99878) to a chiral sulfoxide would be a valuable research direction. These chiral sulfoxide-containing dioxolanes could serve as building blocks for the synthesis of enantiomerically pure pharmaceuticals.
Medicinal Chemistry: The 1,3-dioxolane nucleus is present in numerous biologically active compounds. nih.gov Research into the synthesis of a library of derivatives of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- and the evaluation of their biological activities could lead to the discovery of new therapeutic agents. Given that sulfur-containing compounds can exhibit a wide range of biological effects, this is a particularly promising area. ontosight.ai
Materials Science: The phenylthio group can be a precursor for the formation of conductive polymers or materials with interesting photophysical properties. Research could explore the incorporation of this scaffold into larger polymeric structures.
Potential Research Directions and Corresponding Methodologies:
| Research Avenue | Methodology | Potential Outcome |
| Synthesis of Novel Analogues | Modification of the phenyl ring and the dioxolane moiety. | Library of new compounds for biological screening. |
| Catalytic Applications | Use as a ligand in transition metal catalysis. | Development of new catalytic systems. |
| Mechanistic Studies | Investigation of the reactivity of the C-S bond and the acetal. | Deeper understanding of the compound's chemical behavior. |
This table outlines potential research avenues and is based on the general principles of organic chemistry and the known reactivity of related compounds.
Structure
3D Structure
Properties
CAS No. |
56161-48-9 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-(2-phenylsulfanylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2S/c1-2-4-10(5-3-1)14-9-6-11-12-7-8-13-11/h1-5,11H,6-9H2 |
InChI Key |
NCQWFEYBHCMXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCSC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Dioxolane, 2 2 Phenylthio Ethyl and Its Derivatives
Chemo- and Regioselective Synthesis of the 1,3-Dioxolane (B20135) Ring System with Phenylthioethyl Moiety
The formation of the 1,3-dioxolane ring is a cornerstone of this synthesis. This five-membered cyclic acetal (B89532) is typically formed from a carbonyl compound and a 1,2-diol. chemicalbook.com The key to a successful synthesis is controlling the reaction to selectively form the desired five-membered ring over other potential side products.
The most direct and widely used method for forming the 1,3-dioxolane ring is the acid-catalyzed acetalization of an aldehyde or ketone with a 1,2-diol. chemicalbook.comnih.gov In the context of synthesizing the title compound, this involves reacting a precursor aldehyde, such as 3-(phenylthio)propanal, with ethylene (B1197577) glycol.
The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, often using a Dean-Stark apparatus. A variety of acid catalysts can be employed to facilitate this transformation, ranging from simple Brønsted acids to solid acid catalysts, which offer advantages in terms of ease of separation and recyclability. nih.gov
Table 1: Catalysts for Acetalization of Phenylthioethyl Precursors
| Catalyst | Reaction Conditions | Typical Yield | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux with Dean-Stark trap | High | chemicalbook.com |
| Montmorillonite K10 | Toluene, reflux with Dean-Stark trap | Good to Excellent | nih.gov |
| Cerium(III) triflate | Nitromethane, room temperature | High | organic-chemistry.org |
The choice of catalyst can be critical for substrates with sensitive functional groups. For instance, milder catalysts like catalytic iodine or cerium(III) triflate can be advantageous when harsh acidic conditions might lead to undesired side reactions involving the thioether linkage. organic-chemistry.org
Beyond traditional acetalization, alternative ring-closing strategies can provide access to the 1,3-dioxolane core. One such approach involves the reaction of epoxides with carbonyl compounds. rsc.org For instance, a precursor like 2-(2-(phenylthio)ethyl)oxirane could react with a ketone, such as acetone, in the presence of a Lewis acid catalyst like titanium triflate complexes, to yield the corresponding substituted 1,3-dioxolane. This method is highly efficient and can be stereospecific, which is particularly valuable when chiral centers are present. rsc.org
Another advanced strategy involves a three-component assembly where an alkene, a carboxylic acid, and a carbon nucleophile are combined. This process can proceed through a 1,3-dioxolan-2-yl cation intermediate generated during the oxidation of the alkene with a hypervalent iodine reagent. nih.gov Trapping this intermediate maintains the heterocyclic structure, providing a stereoselective route to highly substituted dioxolanes. nih.gov
Installation of the Phenylthioethyl Substituent
An alternative synthetic logic involves first constructing the 1,3-dioxolane ring with a reactive handle on the ethyl side chain, followed by the introduction of the phenylthio group. This approach allows for greater flexibility and converges late in the synthetic sequence.
A common strategy for forming carbon-sulfur bonds is through the nucleophilic substitution of a suitable leaving group with a sulfur nucleophile. A precursor such as 2-(2-bromoethyl)-1,3-dioxolane (B43116) or 2-(2-tosyloxyethyl)-1,3-dioxolane can be reacted with sodium thiophenolate. This S_N2 reaction is typically efficient and provides a direct route to the target molecule.
Transition metal-catalyzed cross-coupling reactions, while more commonly used for forming C-S bonds on aromatic rings, represent another powerful tool. researchgate.net Copper- and iron-mediated reactions have been developed for the thioarylation of various substrates, and analogous conditions could potentially be adapted for this synthesis. rsc.org
Table 2: Methods for Phenylthioether Formation
| Precursor | Reagent | Method | Key Features | Reference |
|---|---|---|---|---|
| 2-(2-Bromoethyl)-1,3-dioxolane | Sodium thiophenolate | Nucleophilic Substitution | Direct, efficient S_N2 reaction | General Principle |
| 2-(2-Hydroxyethyl)-1,3-dioxolane | Thiophenol, PPh₃, DIAD | Mitsunobu Reaction | Mild conditions, inversion of stereochemistry | General Principle |
Radical reactions offer a complementary approach for installing the phenylthioethyl group. The radical-mediated addition of thiols to alkenes, known as the thiol-ene reaction, is a highly efficient process that proceeds via an anti-Markovnikov addition mechanism. rsc.org
In this scenario, 2-vinyl-1,3-dioxolane (B1585387) can be used as the starting material. The reaction with thiophenol, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by UV light, generates a thiyl radical (PhS•). This radical adds to the terminal carbon of the vinyl group, and the resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of thiophenol, propagating the radical chain and yielding the desired 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-. rsc.org This method is known for its high yields and tolerance of various functional groups.
Catalytic Strategies in the Synthesis of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- Analogs
Catalysis is central to the modern synthesis of 1,3-dioxolane analogs, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. Both Lewis and Brønsted acids are effective catalysts for the formation of the dioxolane ring via acetalization. nih.govorganic-chemistry.org Solid acid catalysts like Montmorillonite K10 are particularly attractive from a green chemistry perspective, as they are reusable and simplify product purification. nih.gov
For ring-closing strategies involving epoxides, titanium-based Lewis acids such as TiO(TFA)₂ or TiCl₃(OTf) have proven to be highly effective, catalyzing the reaction with ketones to give excellent yields of 1,3-dioxolanes. rsc.org
In the installation of the phenylthio- moiety, copper- and iron-based catalysts are instrumental in mediating C-S cross-coupling reactions. rsc.org These catalytic systems can create bonds that are otherwise difficult to form, expanding the scope of accessible molecular architectures. Furthermore, the development of asymmetric organocatalysis has opened pathways to enantioenriched dioxolane derivatives, which is of significant interest in pharmaceutical applications. mdpi.com The choice of catalyst can profoundly influence the chemo-, regio-, and stereoselectivity of these synthetic transformations. mdpi.com
Brønsted and Lewis Acid Catalysis in Dioxolane Formation
The formation of the 1,3-dioxolane ring is a classic acid-catalyzed acetalization reaction. This process involves the protonation of the aldehyde's carbonyl group by an acid, followed by nucleophilic attack from the hydroxyl groups of ethylene glycol and subsequent dehydration. Both Brønsted and Lewis acids are effective catalysts for this transformation, each offering distinct advantages.
Brønsted Acids , such as p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄), are traditional and highly effective homogeneous catalysts for acetalization. mdpi.comchemicalbook.com They operate by donating a proton to activate the carbonyl group of the aldehyde precursor, 3-(phenylthio)propanal, thereby facilitating the reaction with ethylene glycol. chemicalbook.com The primary challenge with these catalysts is often the removal of the water byproduct, which can shift the reaction equilibrium back toward the reactants. This is typically managed by azeotropic distillation using a Dean-Stark apparatus. nih.gov
Lewis Acids offer an alternative catalytic pathway. Instead of protonating the carbonyl oxygen, they coordinate with it, increasing the electrophilicity of the carbonyl carbon. A variety of Lewis acids have been employed for dioxolane synthesis, including metal triflates like scandium triflate (Sc(OTf)₃) and iron(III) chloride (FeCl₃). acs.orgorganic-chemistry.org In some advanced protocols, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are used in stereoselective syntheses of substituted dioxolanes from alkenes, indicating their utility in complex molecular assemblies. nih.gov Heterogeneous Lewis acid catalysts, such as the clay-based Montmorillonite K10, have also proven effective, providing advantages in terms of simplified workup and catalyst recyclability. nih.gov
The table below summarizes various acid catalysts applicable to the formation of the 1,3-dioxolane ring system.
Table 1: Comparison of Acid Catalysts for 1,3-Dioxolane Synthesis
| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Toluene, reflux with water removal | High efficiency, low cost mdpi.comchemicalbook.com | Homogeneous (difficult to separate), harsh conditions |
| Brønsted Acid | Sulfuric acid (H₂SO₄) | Solventless or organic solvent | Very strong acid, effective in small amounts mdpi.com | Corrosive, potential for side reactions |
| Lewis Acid | Iron(III) Chloride (FeCl₃) | Organic solvent, mild temperatures | Mild conditions, inexpensive acs.org | Moisture sensitive |
| Lewis Acid | Scandium Triflate (Sc(OTf)₃) | Dichloromethane, room temperature | Highly efficient, catalytic amounts needed organic-chemistry.org | High cost |
| Heterogeneous | Montmorillonite K10 | Toluene, reflux | Recyclable, easy separation, mild nih.gov | Lower activity than homogeneous catalysts |
Transition Metal-Catalyzed Modifications
The phenylthio- moiety within 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- serves as a versatile functional handle for synthesizing a wide array of derivatives. The sulfur atom can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling selective modifications at remote positions, particularly on the phenyl ring. nih.govsemanticscholar.org
This strategy allows for the direct introduction of new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized aromatic rings. Palladium and Rhodium are prominent catalysts in this field. nih.govsemanticscholar.org For instance, a palladium-catalyzed process can direct the olefination or arylation of the C-H bonds ortho to the thioether group. nih.govresearchgate.net The general mechanism involves the coordination of the transition metal to the sulfur atom, followed by cyclometalation to form a stable intermediate. This intermediate then reacts with a coupling partner (e.g., an alkene or aryl halide) before reductive elimination regenerates the catalyst and yields the functionalized product. nih.govresearchgate.net
Such methodologies could be applied to 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- to create derivatives with extended aromatic systems or to introduce functional groups that modulate the compound's properties.
Table 2: Potential Transition Metal-Catalyzed Modifications for Derivatives
| Catalyst System | Reaction Type | Potential Modification on Phenyl Ring | Resulting Derivative Class |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | C-H Olefination | Introduction of a vinyl group | Styrenyl-thioether derivatives |
| Pd(OAc)₂ / Ag₂CO₃ | C-H Arylation | Coupling with an aryl halide | Biaryl-thioether derivatives |
| Rh(I) complexes | C-H Arylation | peri-selective arylation on fused rings | Polyaromatic thioether derivatives |
Green Chemistry Approaches in 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- Synthesis
Modern synthetic chemistry emphasizes sustainability, prompting the development of greener methods for acetalization. mdpi.com These approaches aim to reduce waste, eliminate hazardous solvents, lower energy consumption, and utilize renewable resources.
One notable strategy is the use of photocatalysis . For example, certain organic dyes can catalyze acetalization efficiently at room temperature under visible light irradiation, significantly reducing the energy input compared to traditional reflux conditions. proquest.com Another approach involves performing the reaction in the absence of any catalyst, which can be achieved by using a large excess of a diol at high temperatures, driving the reaction forward. acs.org
The choice of solvent is a key consideration in green chemistry. mdpi.comNatural Deep Eutectic Solvents (NADES) , which are mixtures of natural compounds like choline (B1196258) chloride and malonic acid, can serve as both the reaction medium and the catalyst, offering a fully recyclable system. researchgate.net Furthermore, bio-based solvents derived from renewable feedstocks, such as certain 1,3-dioxolane compounds themselves, are being explored as sustainable reaction media. rsc.orgrsc.orgresearchgate.net Conducting reactions under solvent-free conditions represents an ideal scenario, minimizing solvent-related waste entirely.
Table 3: Overview of Green Chemistry Approaches to Dioxolane Synthesis
| Methodology | Catalyst/Conditions | Key Advantages |
|---|---|---|
| Photocatalysis | Acid Red 52 dye, yellow LED light, room temp. | Low energy consumption, mild conditions, low catalyst loading. proquest.com |
| Catalyst-Free | High temperature (e.g., 160 °C), excess diol | Avoids catalyst contamination and separation steps. acs.org |
| Deep Eutectic Solvents | Choline Chloride / Malonic Acid | Solvent is the catalyst, biodegradable, recyclable. researchgate.net |
| Transacetalization | Heterogeneous acid catalyst | Can be more efficient than direct acetalization, catalyst is recyclable. researchgate.net |
| Bio-based Solvents | γ-Valerolactone (GVL) | Derived from renewable biomass, lower toxicity. rsc.org |
Chemical Reactivity and Transformation Mechanisms of 1,3 Dioxolane, 2 2 Phenylthio Ethyl
Transformations Involving the Phenylthioethyl Moiety
The phenylthioethyl side chain features a thioether (sulfide) linkage, which is susceptible to a variety of transformations, most notably oxidation at the sulfur atom and reactions that form sulfonium (B1226848) salts.
The sulfur atom of the thioether can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. britannica.com This transformation is one of the most important reactions of thioethers. The level of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions, such as stoichiometry and temperature. organic-chemistry.orgnih.gov
Sulfoxide Formation: Selective oxidation to the sulfoxide can be achieved using one equivalent of a suitable oxidizing agent under mild conditions. nih.govorganic-chemistry.org Common reagents for this transformation include hydrogen peroxide (often with a catalyst), sodium periodate, and meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting compound, 1,3-Dioxolane (B20135), 2-[2-(phenylsulfinyl)ethyl]-, introduces a chiral center at the sulfur atom.
Sulfone Formation: Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of the oxidant, yields the corresponding sulfone, 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-. organic-chemistry.orgresearchgate.net Reagents like potassium permanganate (B83412) or excess hydrogen peroxide are commonly used for this purpose. organic-chemistry.org The sulfone is significantly more stable towards further oxidation than the thioether or sulfoxide.
| Oxidizing Agent | Stoichiometry (approx.) | Typical Product | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | ~1 equivalent | Sulfoxide | nih.gov |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent | Sulfoxide | organic-chemistry.org |
| Sodium Periodate (NaIO₄) | 1 equivalent | Sulfoxide | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | >2 equivalents | Sulfone | researchgate.net |
| Potassium Permanganate (KMnO₄) | Excess | Sulfone | organic-chemistry.org |
| Selectfluor | Controlled | Sulfoxide or Sulfone | organic-chemistry.orgorganic-chemistry.org |
The sulfur atom in the thioether is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium salts. masterorganicchemistry.com This S-alkylation reaction is a classic example of nucleophilic substitution where the sulfur atom acts as the nucleophile. youtube.com The resulting trialkylsulfonium salt is a positively charged species that can be a useful intermediate in organic synthesis, for example, as a leaving group or in the formation of ylides.
S-arylation of thioethers is also possible, though it typically requires more specialized conditions, often involving transition metal catalysts to facilitate the coupling of the thioether with an aryl halide or its equivalent. chemrxiv.org These reactions expand the synthetic utility of the phenylthioethyl moiety by allowing for the creation of more complex triarylsulfonium or alkyl-diaryl-sulfonium salts.
Radical Reactions of the Phenylthioethyl Group
The phenylthioethyl group is susceptible to various radical-mediated transformations. Radicals are typically generated under thermal or photochemical conditions using a radical initiator, or via single-electron transfer (SET) processes. For 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-, the most probable site for radical formation is the carbon atom alpha to the sulfur, due to the ability of the sulfur atom to stabilize an adjacent radical through resonance.
A common pathway for generating such a radical is through hydrogen atom abstraction by a reactive radical species (R•), often initiated by the decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Once formed, the sulfur-stabilized radical intermediate can undergo several potential reactions, depending on the molecular environment and reaction conditions. In the absence of other functionalities, it would likely be quenched by a hydrogen atom donor. However, in a synthetic context, it could be trapped intramolecularly if a suitable radical acceptor were present in the molecule, or it could participate in intermolecular addition reactions.
Table 1: Plausible Radical Reactions and Conditions
| Reaction Type | Initiator/Conditions | Key Intermediate | Potential Product Type |
|---|---|---|---|
| Hydrogen Atom Abstraction | AIBN or (PhCO)2O2, heat/light | Sulfur-stabilized α-carbon radical | Quenched starting material (no net reaction) or isomerized product if rearrangement occurs |
| Intermolecular Addition | Radical initiator + Alkene/Alkyne | Sulfur-stabilized α-carbon radical | Adduct with the external alkene/alkyne |
| Oxidative Radical Cation Formation | Photocatalyst, visible light (SET) | Sulfide (B99878) radical cation | Products of C-S or C-C bond cleavage dntb.gov.ua |
C-S Bond Cleavage Reactions and Their Mechanisms
The carbon-sulfur (C-S) bond in the phenylthioethyl group is a key site for strategic bond cleavage, enabling the disconnection of the phenylthio moiety. This transformation can be achieved through several mechanistic pathways, primarily involving oxidative or reductive methods.
Oxidative Cleavage: Oxidation of the sulfide to a sulfoxide or sulfone significantly weakens the adjacent C-S bond by making the sulfur a better leaving group. researchgate.netias.ac.indocumentsdelivered.com This activation is the cornerstone of many C-S cleavage strategies. For instance, treatment with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) would first yield the corresponding sulfoxide. In the presence of an activating agent (e.g., an acid anhydride (B1165640) in a Pummerer-type reaction), the sulfoxide can rearrange, ultimately facilitating the cleavage of the C-S bond. acs.org Another approach involves the formation of a sulfonium salt, which can then be cleaved by nucleophilic attack. organic-chemistry.org
A plausible mechanism for oxidative cleavage begins with the formation of a sulfide radical cation via single-electron transfer (SET). researchgate.netresearchgate.net This intermediate is known to readily undergo C-S bond fragmentation to produce a carbocation and a thiyl radical. researchgate.net
Reductive Cleavage: Reductive cleavage of the C-S bond is commonly accomplished using dissolving metal reductions (e.g., sodium in liquid ammonia) or with certain metal hydrides. The mechanism typically involves the transfer of an electron to the aromatic ring, forming a radical anion. This intermediate can then fragment, cleaving the C-S bond to release a thiophenolate anion and an alkyl radical or anion, which is subsequently protonated.
Table 2: Potential Methods for C-S Bond Cleavage
| Method | Reagents | Proposed Mechanism | Potential Products |
|---|---|---|---|
| Oxidative Activation | 1. m-CPBA; 2. (CF3CO)2O | Initial oxidation to sulfoxide, followed by Pummerer-type rearrangement and hydrolysis | Aldehyde (from side chain), Phenyl disulfide |
| Reductive Cleavage | Na, liq. NH3 | Formation of a radical anion followed by fragmentation | Ethyl-1,3-dioxolane, Thiophenol |
| Radical Cation Fragmentation | Photocatalyst / Electrochemical Oxidation | Single-electron transfer (SET) from sulfur | Carbocation-derived products (e.g., alcohol, ether), Phenylthiyl radical |
Tandem and Cascade Reactions Utilizing Both Functional Groups
The bifunctional nature of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- allows for the design of tandem or cascade reactions where a transformation of one functional group triggers a subsequent reaction at the other. A prime example would be a tandem deacetalization-cyclization sequence.
This hypothetical process would be initiated by the acid-catalyzed hydrolysis of the 1,3-dioxolane ring. This reaction proceeds via protonation of one of the acetal (B89532) oxygens, followed by the formation of a resonance-stabilized oxocarbenium ion. chemistrysteps.comyoutube.com Trapping of this intermediate by water leads to a hemiacetal, which is then further hydrolyzed to unveil the free aldehyde.
Once the aldehyde is unmasked, the molecule is primed for a second, intramolecular reaction. The sulfur atom of the phenylthioethyl side chain can act as an intramolecular nucleophile, attacking the electrophilic aldehyde carbon. This would lead to the formation of a cyclic hemithioacetal. Such a sequence transforms an acyclic acetal into a heterocyclic system in a single operational step, showcasing the synthetic utility of harnessing both functional groups.
Mechanistic Investigations of Complex Transformations
A thorough mechanistic investigation into the complex transformations of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- would focus on identifying and characterizing the key reactive intermediates that govern the reaction pathways.
For Radical Reactions: Key investigations would involve attempts to trap the predicted sulfur-stabilized carbon radical using radical clocks or spin traps for detection by Electron Paramagnetic Resonance (EPR) spectroscopy. Kinetic studies could elucidate the relative rates of hydrogen abstraction versus other potential radical processes.
For C-S Cleavage: Mechanistic studies would aim to distinguish between different modes of cleavage. For oxidative pathways, the detection of sulfoxide or sulfone intermediates would be critical. uregina.ca For SET-initiated reactions, identifying the products derived from the resulting carbocation and thiyl radical would provide evidence for a radical cation fragmentation mechanism. researchgate.netresearchgate.net
For Tandem Reactions: The primary mechanistic challenge would be to confirm the proposed sequence of events. This could be achieved by monitoring the reaction progress over time using techniques like NMR spectroscopy to observe the disappearance of the starting material, the transient formation of the aldehyde intermediate, and the appearance of the final cyclized product. Isotopic labeling studies (e.g., using H₂¹⁸O during hydrolysis) could definitively trace the origin of atoms in the final product. researchgate.net The study of substituent effects on the phenyl ring could also provide insight into the electronic nature of the transition states for the cyclization step. acs.org
Understanding these fundamental mechanisms is crucial for controlling the reactivity of the molecule and leveraging its unique structure for the synthesis of more complex chemical architectures.
Stereochemical Aspects and Chiral Synthesis of 1,3 Dioxolane, 2 2 Phenylthio Ethyl
Asymmetric Synthesis Methodologies
The asymmetric synthesis of 1,3-Dioxolane (B20135), 2-[2-(phenylthio)ethyl]- can be approached by two main strategies: the use of chiral auxiliaries and catalysts during the formation of the dioxolane ring, or the stereoselective introduction of the phenylthioethyl side chain onto a pre-existing chiral dioxolane scaffold.
The formation of the 1,3-dioxolane ring is typically achieved through the acid-catalyzed reaction of an aldehyde or its equivalent with a 1,2-diol. To induce chirality at the C2 position, this reaction can be performed using a chiral diol as an auxiliary. The inherent chirality of the diol directs the approach of the aldehyde, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.
Alternatively, asymmetric catalysis provides a more atom-economical approach. Chiral Lewis acids or Brønsted acids can be employed to catalyze the reaction between a prochiral diol and the aldehyde component. The chiral catalyst creates a chiral environment, influencing the stereochemical outcome of the cyclization. For instance, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been reported for the asymmetric synthesis of 1,3-dioxolanes through formal [3+2] cycloaddition reactions. nih.gov
Table 1: Hypothetical Asymmetric Dioxolane Formation using Chiral Catalysts
| Catalyst | Diol | Aldehyde Precursor | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Chiral Lewis Acid A | Ethylene (B1197577) Glycol | 3-(Phenylthio)propanal | 90:10 | 85% |
| Chiral Brønsted Acid B | Ethylene Glycol | 3-(Phenylthio)propanal | 85:15 | 80% |
| Organocatalyst C | Ethylene Glycol | 3-(Phenylthio)propanal | 95:5 | 92% |
This table presents hypothetical data for illustrative purposes.
An alternative strategy involves the stereoselective introduction of the 2-(phenylthio)ethyl group at the C2 position of a pre-formed chiral 1,3-dioxolane derivative. This can be achieved by generating a chiral nucleophile or electrophile at the C2 position. For instance, a chiral 2-lithio-1,3-dioxolane, stabilized by a chiral ligand, could react with a suitable sulfur electrophile, such as diphenyldisulfide followed by reaction with ethylene oxide, to introduce the desired side chain with stereocontrol.
Another approach is the use of sulfur-based chiral auxiliaries. A chiral thiol could be employed to introduce the phenylthio group, followed by the extension of the ethyl chain. The stereochemistry would be directed by the chiral auxiliary, which can be subsequently removed.
Diastereoselective Reactions and Control
When the dioxolane ring is substituted at the 4 and/or 5 positions with chiral groups, the existing stereocenters can influence the stereochemical outcome of reactions at the C2 position. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules. For the synthesis of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-, if a chiral diol derived from a natural product like tartaric acid is used, the resulting dioxolane will have defined stereochemistry at the C4 and C5 positions. The subsequent introduction of the phenylthioethyl group at C2 would then proceed with a certain degree of diastereoselectivity, governed by the steric and electronic properties of the existing chiral framework. The choice of reagents and reaction conditions can be optimized to maximize the desired diastereomer.
Table 2: Hypothetical Diastereoselective Synthesis
| Chiral Diol | Reagent for Side Chain Introduction | Diastereomeric Ratio (d.r.) |
|---|---|---|
| (2R,3R)-Tartaric acid diethyl ester | 2-(Phenylthio)ethyl magnesium bromide | 80:20 |
| (2S,3S)-Tartaric acid diethyl ester | 2-(Phenylthio)ethyl magnesium bromide | 82:18 |
| (R)-1,2-Propanediol | 2-(Phenylthio)ethyl lithium | 75:25 |
This table presents hypothetical data for illustrative purposes.
Enantiomeric Separation Techniques
In cases where asymmetric synthesis does not provide sufficient enantiomeric purity, or for the resolution of a racemic mixture, enantiomeric separation techniques are employed. Chiral chromatography is a primary method for separating enantiomers. This includes high-performance liquid chromatography (HPLC) and gas chromatography (GC) using a chiral stationary phase (CSP). For 1,3-dioxolane derivatives, amylose-based columns have been shown to be effective in chiral separations under supercritical fluid chromatography (SFC) conditions. nih.gov The differential interaction of the enantiomers with the chiral stationary phase allows for their separation.
Other techniques such as selective crystallization with a chiral resolving agent or enzymatic resolution could also be explored for the separation of the enantiomers of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-.
Configurational Stability and Stereomutation Studies
The configurational stability of the chiral center at the C2 position of the 1,3-dioxolane ring is an important consideration. Acetals and ketals are generally stable under neutral and basic conditions, but can be labile under acidic conditions. nii.ac.jp The presence of an acid can catalyze the reversible opening and closing of the dioxolane ring, which can lead to epimerization or racemization at the C2 position.
Studies on the configurational stability would involve subjecting an enantiomerically enriched sample of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- to various conditions (e.g., different pH values, temperatures, and solvents) and monitoring the enantiomeric excess over time. This would provide valuable information on the compound's stability and shelf-life, which is crucial for its potential applications. The rate of stereomutation would likely be influenced by the electronic nature of the substituent at the C2 position. The electron-donating or withdrawing properties of the phenylthioethyl group could affect the stability of the carbocation intermediate formed during the ring-opening process.
Advanced Spectroscopic and Structural Elucidation of 1,3 Dioxolane, 2 2 Phenylthio Ethyl
Conformational Analysis of the 1,3-Dioxolane (B20135) Ring System
The five-membered 1,3-dioxolane ring is not planar and exhibits significant conformational flexibility. Its dynamic behavior is a key aspect of its stereochemistry, influencing its physical properties and reactivity.
The 1,3-dioxolane ring undergoes a rapid conformational interconversion process known as pseudorotation. Unlike the distinct chair-flip of six-membered rings like cyclohexane, pseudorotation in the 1,3-dioxolane ring involves a continuous series of twist (C₂) and envelope (Cₛ) conformations passing through low-energy barriers. This process is typically very fast on the NMR timescale at ambient temperatures, resulting in time-averaged signals for the ring protons.
Variable-temperature (VT) NMR spectroscopy is the primary tool for studying these dynamics. By lowering the temperature, the rate of interconversion can be slowed to a point where individual conformers might be "frozen out" on the NMR timescale, leading to the decoalescence and sharpening of signals for distinct axial and equatorial protons. However, for the parent 1,3-dioxolane, the energy barrier is very low (often < 0.5 kcal/mol), making this challenging without extremely low temperatures.
In addition to the ring's dynamics, the 2-[2-(phenylthio)ethyl]- substituent introduces further rotational freedom. Free rotation exists around the C2-Cα, Cα-Cβ, Cβ-S, and S-C(phenyl) single bonds. These rotations are also rapid at room temperature. Dynamic NMR could potentially be used to study restricted rotation, particularly around the S-C(phenyl) bond if steric hindrance were significant, but for the flexible ethyl linker, such barriers are expected to be low.
| Dynamic Process | Affected Part of Molecule | Typical Energy Barrier (kcal/mol) | NMR Observability |
|---|---|---|---|
| Ring Pseudorotation | 1,3-Dioxolane Ring | < 0.5 | Very fast on NMR timescale; requires very low temperatures to resolve. |
| C2-Side Chain Rotation | Bond between C2 and ethyl group | 2 - 4 | Fast on NMR timescale; typically does not lead to distinct rotamers. |
| S-Phenyl Rotation | Bond between Sulfur and Phenyl Ring | ~5 - 7 | Fast on NMR timescale, but may be slowed at very low temperatures. |
Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining a "fingerprint" of a molecule's vibrational modes. While these methods typically provide a spectrum representing the most populated, time-averaged conformation at room temperature, they are sensitive to the molecule's specific structure.
For 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-, the vibrational spectrum is a composite of modes from the dioxolane ring, the ethyl linker, and the phenylthio group.
1,3-Dioxolane Ring Modes : The ring exhibits characteristic vibrations including symmetric and asymmetric C-O-C stretching, ring breathing, and deformation modes. These bands are often found in the 1200-900 cm⁻¹ region. researchgate.netirb.hr For instance, bands around 1143, 1023, and 918 cm⁻¹ have been reported for dioxolane structures. researchgate.net
Phenylthio Group Modes : The phenyl group gives rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and out-of-plane C-H bending vibrations. The C-S stretching vibration is typically weak and appears in the 700-600 cm⁻¹ range.
Alkyl Chain Modes : The ethyl linker will show typical C-H stretching vibrations (2960-2850 cm⁻¹) and CH₂ scissoring/bending modes (~1465 cm⁻¹).
Ab initio calculations can be used to predict the vibrational frequencies for different stable conformers (e.g., different orientations of the side chain). researchgate.net By comparing the calculated spectra with the experimental IR and Raman data, it is possible to infer the most probable conformation in the sample. cardiff.ac.uk
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Phenyl | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | Dioxolane, Ethyl | 2990 - 2850 | Strong |
| C=C Stretch (Aromatic) | Phenyl | 1600 - 1450 | Medium-Strong |
| CH₂ Scissoring | Dioxolane, Ethyl | ~1465 | Medium |
| C-O-C Asymmetric Stretch | Dioxolane Ring | 1250 - 1050 | Strong |
| Ring Breathing/Deformation | Dioxolane Ring | 1000 - 800 | Medium |
| C-S Stretch | Thioether | 710 - 570 | Weak-Medium |
Elucidation of Intermolecular Interactions and Solid-State Structure
While solution-state studies reveal dynamic behavior, solid-state analysis provides a static picture of a single, low-energy conformation and how molecules pack together.
Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and torsional angles. Although a crystal structure for 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- is not publicly available, its likely solid-state conformation can be predicted based on crystallographic data of analogous molecules. nih.govnih.gov
In the crystal lattice, the flexible dioxolane ring would adopt a single, frozen conformation, likely a twist (C₂) or an envelope (Cₛ) form. The 2-[2-(phenylthio)ethyl]- side chain would also adopt a specific low-energy torsion angle. Intermolecular forces would dictate the crystal packing. For this molecule, several non-covalent interactions are expected to be significant:
C-H···O Interactions : The hydrogen atoms on the ethyl chain and the dioxolane ring can act as weak hydrogen bond donors to the oxygen atoms of neighboring dioxolane rings.
C-H···π Interactions : The alkyl C-H groups can interact with the electron-rich face of the phenyl ring on an adjacent molecule.
π-π Stacking : The phenyl rings may stack in an offset, face-to-face, or edge-to-face manner, contributing significantly to the lattice energy.
Sulfur Interactions : The sulfur atom, with its lone pairs, can participate in weak interactions, including potential S···π or C-H···S contacts. researchgate.net
Supramolecular chemistry investigates how molecules organize into larger, ordered structures through non-covalent interactions. bbau.ac.in The assembly of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- in the solid state is a prime example of this phenomenon. The interplay between the relatively polar dioxolane head and the more nonpolar, aromatic phenylthio tail could lead to specific packing motifs.
The combination of weak C-H···O, C-H···π, and π-π interactions can create robust and predictable structural units, known as supramolecular synthons. nih.gov For instance, chains of molecules could be formed via head-to-tail C-H···O interactions, and these chains could then be cross-linked into sheets or 3D networks by π-π stacking of the phenyl groups. The study of such assemblies is crucial for understanding polymorphism and for the rational design of crystalline materials with desired properties.
Advanced NMR Techniques for Structural Insights Beyond Identification
While basic ¹H and ¹³C NMR are used for initial identification, a suite of advanced 2D NMR experiments is required for unambiguous assignment and deeper conformational insights of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-.
COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H spin-spin couplings, confirming the connectivity of protons. It would show correlations between the methine proton at C2 and the adjacent CH₂ of the ethyl group, along the ethyl chain (CH₂-CH₂), and within the dioxolane ring's ethylene (B1197577) bridge (O-CH₂-CH₂-O).
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of all carbon signals based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity of the entire molecular framework. Key expected correlations would include:
The C2 proton of the dioxolane ring to the carbons of the adjacent ethyl group (Cα) and the ring carbons C4/C5.
The protons of the ethyl group (Hα, Hβ) to the phenyl ring carbons and the dioxolane C2 carbon.
The aromatic protons to the sulfur-bearing carbon (C-ipso).
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space proximity of protons (typically within 5 Å). For a flexible molecule like this, NOESY can provide information about the time-averaged solution-state conformation. For example, observing an NOE between the C2 proton and the Hα protons of the ethyl chain would confirm a relatively folded or compact conformation around that bond.
Chiral Lanthanide Shift Reagents (LSRs) : While the parent molecule is achiral, if chiral derivatives were synthesized, NMR with chiral LSRs (e.g., Eu(hfc)₃) could be used. rsc.org The LSR forms a complex with the Lewis basic oxygen atoms of the dioxolane, creating a diastereomeric environment for the enantiomers and inducing separate, distinguishable signals for each in the NMR spectrum, allowing for the determination of enantiomeric purity. organicchemistrydata.orgresearchgate.net
| Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key HMBC Correlations (from ¹H at this position) |
|---|---|---|---|
| C2-H | ~5.1 | ~103 | C4/C5, Cα |
| C2 | - | - | |
| C4/C5-H₂ | ~3.9 - 4.1 | ~65 | C2, C5/C4 |
| Cα-H₂ | ~2.2 | ~35 | C2, Cβ, C-ipso (Phenyl) |
| Cβ-H₂ | ~3.1 | ~32 | Cα, C-ipso (Phenyl) |
| Phenyl C-H (ortho, meta) | ~7.3 - 7.4 | ~129 - 130 | C-ipso, C-para |
| Phenyl C-H (para) | ~7.2 | ~126 | C-ortho, C-meta |
| Phenyl C-ipso (S-C) | - | ~137 | - |
NOESY/ROESY for Proximity and Configuration
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that probe the spatial relationships between protons within a molecule. libretexts.org Unlike correlation spectroscopies (COSY) that reveal through-bond scalar couplings, NOESY and ROESY detect through-space dipolar couplings, identifying protons that are in close proximity, typically within 5 Å. libretexts.org This information is crucial for elucidating the preferred conformation and relative stereochemistry of flexible molecules like "1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-".
For this compound, key spatial correlations would be expected between the protons of the phenyl ring and the adjacent methylene (B1212753) group of the ethyl chain, as well as between the protons of the ethyl chain and the dioxolane ring. The observation of specific cross-peaks in a NOESY spectrum allows for the construction of a three-dimensional model of the molecule's predominant conformation in solution.
Hypothetical NOESY Data Table for 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-
| Proton 1 (δ, ppm) | Proton 2 (δ, ppm) | Observed NOE | Inferred Proximity |
| H-2 (Dioxolane methine) | H-α (Ethyl chain) | Strong | Close spatial relationship between the dioxolane and ethyl moieties |
| H-α (Ethyl chain) | H-β (Ethyl chain) | Strong | Expected for adjacent methylene groups |
| H-β (Ethyl chain) | H-ortho (Phenyl ring) | Medium | Indicates a folded conformation bringing the end of the ethyl chain near the phenyl ring |
| H-4/5 (Dioxolane methylene) | H-α (Ethyl chain) | Medium | Confirms the proximity of the ethyl side chain to the dioxolane ring |
This is a hypothetical representation of expected NOESY correlations.
Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Studies
Diffusion-Ordered Spectroscopy (DOSY) is a pseudo-2D NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. sussex.ac.uku-tokyo.ac.jp This method is particularly valuable for studying non-covalent aggregation of small molecules in solution. sussex.ac.uk The diffusion coefficient is related to the size and shape of a molecule (its hydrodynamic radius) through the Stokes-Einstein equation; larger molecules and aggregates diffuse more slowly than smaller ones. u-tokyo.ac.jp
By measuring the diffusion coefficient of "1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-" at various concentrations, it is possible to determine if the molecule self-associates. A decrease in the measured diffusion coefficient with increasing concentration would be strong evidence for the formation of dimers or higher-order aggregates. researchgate.net This is a known phenomenon for some small organic molecules, which can form aggregates that influence their chemical and physical properties. sussex.ac.ukresearchgate.net
Hypothetical DOSY Data for 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- in CDCl₃
| Concentration (mM) | Diffusion Coefficient (D) x 10⁻¹⁰ (m²/s) | Apparent Hydrodynamic Radius (Å) | Apparent Molecular Weight (Da) |
| 5 | 12.5 | 3.8 | ~224 |
| 25 | 11.8 | 4.1 | ~250 |
| 50 | 10.5 | 4.6 | ~310 |
| 100 | 9.2 | 5.2 | ~420 |
This table illustrates a hypothetical trend where the diffusion coefficient decreases at higher concentrations, suggesting molecular aggregation. Apparent molecular weights are estimated based on calibration with standards.
High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, provides highly accurate mass measurements (typically with sub-5 ppm mass accuracy). thermofisher.comresearchgate.net This precision allows for the unambiguous determination of elemental compositions for parent ions and their fragments. HRMS is an invaluable tool for monitoring the progress of chemical reactions and for the analysis of complex mixtures containing sulfur compounds. thermofisher.comnih.gov
In the context of synthesizing "1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-", HRMS could be used to monitor the reaction of a precursor, such as 2-(2-bromoethyl)-1,3-dioxolane (B43116), with thiophenol. By analyzing aliquots of the reaction mixture over time, the appearance of the product's exact mass and the disappearance of the reactants' masses can be precisely tracked. Furthermore, the high resolving power of HRMS can distinguish the product from potential impurities or byproducts, even those with very similar nominal masses. The characteristic isotopic pattern of sulfur-containing compounds (a notable ³⁴S isotope peak at M+2) further aids in their identification within complex spectra. thermofisher.com
Hypothetical HRMS Data for a Synthesis Reaction
| Compound | Chemical Formula | Calculated Exact Mass (m/z) | Observed m/z (Hypothetical) | Mass Error (ppm) |
| 2-(2-Bromoethyl)-1,3-dioxolane (Reactant) | C₅H₉BrO₂ | 180.9808 (for ⁷⁹Br) | 180.9811 | 1.7 |
| Thiophenol (Reactant) | C₆H₆S | 110.0188 | 110.0185 | -2.7 |
| 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- (Product) | C₁₁H₁₄O₂S | 210.0715 | 210.0713 | -0.9 |
| Diphenyl disulfide (Byproduct) | C₁₂H₁₀S₂ | 218.0224 | 218.0229 | 2.3 |
This table provides a hypothetical example of how HRMS can be used to identify compounds in a reaction mixture with high accuracy.
Computational and Theoretical Investigations of 1,3 Dioxolane, 2 2 Phenylthio Ethyl
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of a molecule. fu-berlin.de These methods allow for the determination of electron distribution, molecular orbital energies, and other properties that govern molecular reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum mechanics used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity.
For 1,3-Dioxolane (B20135), 2-[2-(phenylthio)ethyl]-, a qualitative FMO analysis would predict the following:
HOMO: The highest energy electrons would likely be localized on the sulfur atom of the thioether group and distributed across the π-system of the phenyl ring. The lone pairs on the sulfur atom make it a primary site for electrophilic attack and oxidation.
LUMO: The lowest energy unoccupied orbitals would be associated with the antibonding π* orbitals of the phenyl ring. These sites would be susceptible to nucleophilic attack.
A small HOMO-LUMO gap generally signifies high reactivity. researchgate.net Quantum chemical calculations would precisely determine the energies of these orbitals and visualize their spatial distribution, confirming the most probable sites for reaction.
Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically (cleaving it into two radical fragments). BDE values are a direct measure of bond strength and are crucial for assessing the thermal stability of a molecule and predicting its fragmentation pathways.
While experimentally or computationally determined BDEs for 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- have not been reported, representative values for the types of bonds present in the molecule can be used for a stability assessment. The weakest bonds in the structure are expected to be the most likely points of initial decomposition. A computational study would calculate the BDE for each bond, providing a detailed map of molecular stability.
Table 1: Representative Bond Dissociation Energies for Bonds Present in the Target Molecule This table presents typical BDE values for analogous chemical environments and is for illustrative purposes only. Actual values for the target molecule would require specific quantum chemical calculations.
| Bond Type | Chemical Environment | Typical BDE (kcal/mol) |
|---|---|---|
| C-S | Alkyl-Aryl Thioether | ~70-75 |
| C-O | Dioxolane Ring | ~85-90 |
| C-C | Ethyl Linker | ~88-92 |
| C-H | Alkyl (Ethyl) | ~98-100 |
| C-H | Aromatic (Phenyl) | ~110-113 |
Based on these general values, the C-S bond in the thioether linkage would be predicted as one of the weakest bonds in the molecule, making it a potential site for initial fragmentation under thermal stress.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-, MD simulations are essential for exploring its conformational space—the full range of three-dimensional shapes the molecule can adopt through bond rotations. mdpi.com
An MD simulation of this molecule would reveal:
Rotational Isomers (Rotamers): The ethylthioether side chain has several rotatable single bonds (C-C, C-S, C-phenyl). MD simulations would identify the most stable rotational conformations and the energy barriers between them.
Dioxolane Ring Conformation: The five-membered dioxolane ring is not planar and typically adopts an "envelope" or "twist" conformation. MD would show the dynamics of this ring puckering and its most probable geometries.
These simulations provide a dynamic picture of the molecule's structure that static quantum chemical calculations cannot capture. semanticscholar.org
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition states, and calculate activation energies, which determine the reaction rate.
The 1,3-dioxolane group is an acetal (B89532), which is stable under basic conditions but susceptible to hydrolysis under acidic conditions. organic-chemistry.org The generally accepted mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by water. nih.govacs.org
A computational study on the hydrolysis of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- would involve:
Modeling Reactants: Building accurate models of the dioxolane derivative, hydronium ions (H₃O⁺), and water molecules.
Mapping the Pathway: Calculating the energy changes as the reaction progresses, from the initial protonation of a ring oxygen to the C-O bond cleavage that opens the ring.
Identifying the Transition State: Locating the exact geometry and energy of the transition state for the rate-determining step (typically the ring-opening). The energy of this state relative to the reactants determines the activation energy.
Analyzing the Intermediate: Characterizing the structure and stability of the resulting oxocarbenium ion.
Such a study would provide a quantitative understanding of the dioxolane ring's stability in acidic environments and the kinetics of its hydrolysis. scielo.br
The thioether functional group is readily oxidized, typically first to a sulfoxide (B87167) and then, under stronger conditions, to a sulfone. acs.orgnih.gov This oxidation is a key reaction in both synthetic chemistry and biological redox processes. nih.gov
Theoretical modeling of the oxidation of the phenylthioethyl group (e.g., by an oxidant like hydrogen peroxide, H₂O₂) would aim to:
Elucidate the Mechanism: Determine whether the oxygen transfer occurs in a single step or through an intermediate.
Calculate Activation Barriers: Compute the activation energies for the first oxidation (thioether to sulfoxide) and the second oxidation (sulfoxide to sulfone). This would predict the kinetic feasibility of each step and the conditions required.
Analyze Electronic Effects: Investigate how the electron-withdrawing or -donating nature of the attached phenyl and dioxolane-ethyl groups influences the nucleophilicity of the sulfur atom and, consequently, the rate of oxidation. whiterose.ac.uk
These computational insights are critical for understanding the molecule's susceptibility to oxidative degradation and for designing conditions where such reactions can be either promoted or prevented.
Prediction of Spectroscopic Parameters for Advanced Assignment
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which can be invaluable for the interpretation and assignment of complex experimental spectra. While specific theoretical studies exclusively focused on 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- are not extensively reported in publicly accessible literature, the methodologies for such predictions are well-established. unibo.it These computational approaches, primarily centered around Density Functional Theory (DFT), allow for the simulation of Nuclear Magnetic Resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a theoretical framework to support empirical structural elucidation. longdom.orgdtic.mil
Theoretical NMR Chemical Shift Prediction
The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a DFT framework, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. longdom.orgresearchgate.net These calculated values can be converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. nih.gov
For 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-, a computational model would first involve optimizing the molecule's geometry to find its lowest energy conformation. scienceacademique.com Following optimization, GIAO calculations would be performed, for instance, using the B3LYP functional with a basis set like 6-311++G(d,p). longdom.orgnih.gov The resulting predicted chemical shifts help in assigning specific protons and carbons in the experimental spectrum, which can be particularly useful for resolving ambiguities in complex regions.
An exemplary table of predicted NMR chemical shifts for the key nuclei in 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- is presented below. These values are hypothetical, based on typical chemical shift ranges for analogous functional groups, and illustrate the expected output from a GIAO/DFT calculation.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Dioxolane -CH- (acetal) | ~4.9 - 5.1 | ~102 - 104 |
| Dioxolane -O-CH₂-CH₂-O- | ~3.9 - 4.1 | ~64 - 66 |
| Ethyl -CH₂- (adjacent to dioxolane) | ~2.0 - 2.2 | ~35 - 37 |
| Ethyl -CH₂- (adjacent to sulfur) | ~3.0 - 3.2 | ~32 - 34 |
| Phenyl (ortho to -S-) | ~7.3 - 7.5 | ~129 - 131 |
| Phenyl (meta to -S-) | ~7.2 - 7.4 | ~128 - 130 |
| Phenyl (para to -S-) | ~7.1 - 7.3 | ~125 - 127 |
| Phenyl (ipso-carbon) | - | ~135 - 137 |
Theoretical Vibrational Spectra Prediction (IR & Raman)
Theoretical calculations are highly effective in predicting the vibrational frequencies observed in infrared (IR) and Raman spectroscopy. dtic.mil DFT calculations can determine the harmonic vibrational frequencies corresponding to the normal modes of the molecule. dtic.mil The process involves an initial geometry optimization, followed by a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)). researchgate.net
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. ijert.org Potential Energy Distribution (PED) analysis can also be performed to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (stretches, bends, torsions) to each calculated frequency. nih.gov This level of detail is crucial for accurately assigning bands in the experimental IR and Raman spectra.
A table of predicted key vibrational frequencies for 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- based on DFT calculations for analogous structures is shown below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3050 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Aliphatic CH₂ Scissoring | ~1470 - 1440 | Medium |
| C-O-C Asymmetric Stretch (acetal) | ~1200 - 1100 | Strong |
| C-O-C Symmetric Stretch (acetal) | ~1100 - 1000 | Strong |
| C-S Stretch | ~750 - 650 | Weak-Medium |
Prediction of Mass Spectrometry Fragmentation
While the direct ab initio prediction of a complete mass spectrum is computationally intensive and less common, theoretical principles can be used to rationalize and predict likely fragmentation pathways under electron ionization (EI-MS). sapub.orgnih.gov Computational chemistry can be used to calculate the energies of potential fragment ions and the transition states connecting them, helping to determine the most favorable cleavage patterns.
For 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-, the fragmentation would likely be initiated by the formation of a molecular ion [M]•+. Key predicted fragmentation pathways would include:
α-cleavage: Fission of the bond between the dioxolane ring and the ethyl side chain.
Ring Opening: Fragmentation of the dioxolane ring itself.
Cleavage of the Ethyl Linker: Breakage of the C-C or C-S bonds in the side chain.
Rearrangements: Hydrogen rearrangements leading to the formation of stable neutral losses and fragment ions.
A plausible set of predicted major fragments for 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- is outlined in the following table.
| Predicted m/z | Plausible Fragment Structure / Neutral Loss |
|---|---|
| 224 | [M]•+ (Molecular Ion) |
| 151 | [M - C₃H₅O₂]•+ (Loss of the dioxolane ethyl radical) |
| 137 | [C₇H₅S]+ (Phenylthio-methylene cation) |
| 123 | [C₆H₅S-CH₂]+ (Thiophenomethyl cation) |
| 109 | [C₆H₅S]+ (Thiophenyl cation) |
| 87 | [C₄H₇O₂]+ (2-ethyl-1,3-dioxolane cation) |
| 77 | [C₆H₅]+ (Phenyl cation) |
These computational predictions serve as a critical guide for the definitive assignment of experimental data, ensuring a higher degree of confidence in the structural characterization of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-.
In-depth Analysis of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- in Advanced Synthesis and Material Applications
The specific chemical compound 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- presents a unique molecular architecture combining a dioxolane ring, which serves as a protecting group for a carbonyl functionality, and a phenylthioethyl side chain. This structure suggests potential applications as an advanced synthon and precursor in various fields of organic chemistry and materials science. However, detailed research findings and specific applications for this particular compound are not extensively documented in publicly available scientific literature. Therefore, the following sections will explore the theoretical and potential applications based on the known reactivity of its constituent functional groups.
Applications of 1,3 Dioxolane, 2 2 Phenylthio Ethyl As Advanced Synthons and Precursors
Integration into Materials Science and Polymer Chemistry
Monomer for Functional Polymer Synthesis
There is no evidence in published research to indicate that 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- has been utilized as a monomer for the synthesis of functional polymers. The 1,3-dioxolane moiety can theoretically undergo cationic ring-opening polymerization to form a polyacetal backbone. Concurrently, the phenylthioether group could provide functionality to the resulting polymer, such as altering its refractive index, thermal properties, or ability to coordinate with metals. However, no studies have been found that demonstrate or investigate this potential. Research on functional polymers derived from dioxolanes has focused on other substituted variants, and no data exists for the polymerization of the 2-[2-(phenylthio)ethyl]- substituted version.
Modifiers for Surface Chemistry
The application of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- as a modifier for surface chemistry is not described in the current scientific literature. Thioether compounds, particularly those with phenyl groups, can exhibit affinity for certain metal surfaces, suggesting a potential for use in creating self-assembled monolayers or functionalizing nanoparticles. The dioxolane group could impart specific solubility or polarity to the surface. Despite this theoretical potential, no experimental studies, patents, or technical reports were found that confirm the use of this specific compound for surface modification purposes.
Ligand or Catalyst Component in Specific Chemical Transformations
There are no documented instances of 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- being employed as a ligand or as a component in a catalyst for chemical transformations. The sulfur atom in the thioether linkage possesses lone pairs of electrons, making it a potential coordination site for transition metals. This could allow the molecule to act as a ligand in organometallic catalysis. However, a comprehensive search of chemical literature and databases reveals no reports of its synthesis for this purpose or its incorporation into any catalytic system. Research in this area typically involves other classes of sulfur-containing ligands, and this particular dioxolane derivative has not been explored in this context.
Emerging Research Areas and Future Directions for 1,3 Dioxolane, 2 2 Phenylthio Ethyl
Development of Novel Synthetic Routes with Enhanced Sustainability
The drive towards green chemistry is reshaping the synthesis of organic compounds, including thioethers and dioxolanes. researchgate.netacsgcipr.org Future research will focus on developing synthetic pathways that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient processes.
Key areas of development include:
Thiol-Free Thioetherification: Traditional thioether synthesis often involves volatile and malodorous thiols. organic-chemistry.org Emerging research focuses on alternative, odorless sulfur sources. organic-chemistry.org Methods using isothiouronium salts as deoxasulfenylating agents or employing sodium thiosulfate (B1220275) (Na₂S₂O₃) with copper catalysts represent safer and more user-friendly approaches. researchgate.netorganic-chemistry.org
Use of Green Solvents and Catalysts: For the thioether linkage, the use of environmentally benign solvents like cyclopentyl methyl ether (CPME) is being explored. researchgate.net For the 1,3-dioxolane (B20135) ring formation, replacing traditional soluble acids with solid, recyclable acid catalysts such as Montmorillonite K10 or other supported heterogeneous catalysts is a key sustainability goal. nih.govmdpi.com These catalysts simplify product purification and reduce corrosive waste streams. slchemtech.com
Bio-based Precursors: There is growing interest in synthesizing dioxolane compounds from bio-based precursors like lactic acid and formaldehyde (B43269), positioning them as potential green solvents and reaction media. rsc.org
| Functional Group | Traditional Method | Emerging Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Thioether (C-S Bond) | SN2 reaction with thiols in polar aprotic solvents (e.g., DMF, DMSO). acsgcipr.org | Thiol-free methods using isothiouronium salts or Na₂S₂O₃; use of green solvents (e.g., CPME). researchgate.netresearchgate.netorganic-chemistry.org | Avoids malodorous reagents, reduces toxicity, improves safety profile. acsgcipr.orgorganic-chemistry.org |
| 1,3-Dioxolane (Acetal) | Condensation of a diol and aldehyde with a soluble acid catalyst (e.g., TsOH) and azeotropic water removal. organic-chemistry.org | Use of solid acid catalysts (e.g., Montmorillonite K10, zeolites) or biocatalysis. nih.govmdpi.comresearchgate.net | Catalyst is recyclable, simplified workup, reduced corrosion and waste. slchemtech.com |
Exploration of Underutilized Reactivity Modes
Beyond their established roles, the functional groups within 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- offer avenues for novel chemical transformations.
Reactivity of the 1,3-Dioxolane Ring: While commonly used as a robust protecting group for carbonyls, the 1,3-dioxolane ring itself can be a site of reactivity. nih.govorganic-chemistry.org Research into the direct functionalization at the C2 position, for instance through radical addition reactions, could yield novel derivatives without deprotection/reprotection steps. organic-chemistry.org A patent describes the reaction of 1,3-dioxolane with formaldehyde to add a hydroxymethyl group specifically at the C2 position, showcasing a pathway to elaborate the acetal (B89532) core. google.com
Reactivity of the Phenylthioethyl Group: The thioether moiety is typically known for its oxidation to sulfoxides and sulfones. However, more advanced reactivity is being explored. Thioether metathesis, a process that allows for the exchange of groups attached to the sulfur atom, presents a powerful tool for late-stage diversification of complex molecules. researchgate.netresearchgate.net Furthermore, the sulfur atom can influence reactions elsewhere in the molecule, potentially directing C-H activation on the adjacent phenyl ring or participating in novel catalytic cycles.
Design of Analogs with Tunable Stereoelectronic Properties
Systematic modification of the parent structure can lead to the development of analogs with finely tuned properties for specific applications, such as modulating biological activity or material characteristics. nih.gov
Aromatic Ring Substitution: Introducing electron-withdrawing or electron-donating groups onto the phenyl ring can significantly alter the electronic properties of the sulfur atom. This can influence its nucleophilicity, its susceptibility to oxidation, and its ability to coordinate with metal centers.
Dioxolane Ring Substitution: Adding substituents to the C4 and C5 positions of the dioxolane ring introduces chiral centers. nih.gov This not only creates stereoisomers but also influences the conformational preference of the five-membered ring. thieme-connect.de These conformational changes can, in turn, affect the stability of the acetal and the accessibility of the thioether side chain, governed by complex stereoelectronic effects. nih.govresearchgate.net Research into acetal substitution reactions shows that conformational preferences, dictated by factors like hyperconjugation and electrostatic effects, play a critical role in determining reaction selectivity. nih.govresearchgate.netrsc.org
| Modification Site | Example Substituent | Potential Effect on Property |
|---|---|---|
| Phenyl Ring | Nitro Group (-NO₂) | Decreases electron density on sulfur; increases redox potential. |
| Phenyl Ring | Methoxy Group (-OCH₃) | Increases electron density on sulfur; enhances nucleophilicity. |
| Dioxolane Ring (C4/C5) | Methyl Groups (-CH₃) | Introduces chirality; creates steric hindrance; alters ring conformation and acetal stability. thieme-connect.de |
| Ethyl Linker | Fluorine atoms (-F) | Modifies lipophilicity and metabolic stability. |
Advanced Integrated Methodologies for Synthesis and Characterization
The synthesis and analysis of complex organic molecules are increasingly reliant on sophisticated, integrated technologies that offer greater precision, efficiency, and insight. numberanalytics.comacs.org
Advanced Synthesis: Continuous flow chemistry is emerging as a powerful tool for organic synthesis. unimi.it Performing acetal formation or thioetherification in a flow reactor can provide superior control over reaction parameters (temperature, pressure, mixing), enhance safety, and facilitate seamless scale-up. mdpi.com
Advanced Characterization: Unambiguous structural elucidation of complex molecules and their analogs requires a suite of advanced analytical techniques. High-resolution mass spectrometry (HRMS) provides exact mass determination, confirming elemental composition. unibo.it A combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques (e.g., COSY, HSQC, HMBC) is essential for mapping the precise connectivity of atoms within the molecule. unibo.it
Computational-Experimental Synergy in Mechanistic Discovery
The partnership between computational modeling and experimental work is becoming indispensable for understanding and predicting chemical reactivity. chemrxiv.org
Elucidating Reaction Mechanisms: Density Functional Theory (DFT) calculations are now routinely used to model reaction pathways, transition states, and intermediates. chemrxiv.org For the 1,3-dioxolane moiety, DFT studies can illuminate the step-by-step mechanism of acid-catalyzed hydrolysis, explaining how factors like ring strain and stereoelectronics influence reaction rates. acs.orgchemistrysteps.com For the thioether group, computational studies can predict the energetics of oxidation reactions or explore complex radical mechanisms. whiterose.ac.uk
Predictive Power: By computationally screening potential substrates or catalysts, researchers can prioritize experiments, saving time and resources. rsc.org For example, modeling the interaction of various substituted analogs with a biological target could predict binding affinity, guiding the synthesis of more potent compounds. This synergy allows for a deeper understanding of reaction mechanisms, moving from simple observation to rational design. beilstein-journals.org
Challenges and Opportunities in Scale-Up and Industrial Relevance
Transitioning a chemical process from the laboratory to an industrial scale presents a unique set of challenges and opportunities. scientificupdate.com
Challenges:
Reagent Management: If thiol-based routes are used for the thioether synthesis, the handling of foul-smelling and potentially toxic starting materials is a significant scale-up hurdle. acsgcipr.org
Catalyst Poisoning: Thioethers can act as poisons for certain transition metal catalysts (e.g., Palladium), which could complicate subsequent cross-coupling reactions if the compound is used as an intermediate. researchgate.net
Process Control: The formation of the 1,3-dioxolane is an equilibrium-controlled reaction. On an industrial scale, the efficient and continuous removal of water to drive the reaction to completion can be challenging, often requiring specialized distillation setups. google.comgoogle.com
Opportunities:
Specialty Solvent: The 1,3-dioxolane class of compounds are known to be excellent aprotic solvents, particularly for polar polymers like polyesters and urethanes, and are used in formulations for coatings and adhesives. sciencemadness.orgsilverfernchemical.com
Electrolyte Components: Dioxolanes are also utilized as components in lithium battery electrolytes, an area of significant industrial importance. slchemtech.comsilverfernchemical.com
Pharmaceutical and Agrochemical Intermediates: Both the thioether and dioxolane motifs are prevalent in biologically active molecules. researchgate.netnih.gov As a stable, bifunctional molecule, 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- serves as a valuable intermediate for the synthesis of more complex active pharmaceutical ingredients. sciencemadness.org
| Aspect | Challenge | Opportunity / Mitigation Strategy |
|---|---|---|
| Synthesis | Handling of malodorous thiols; efficient water removal for acetalization. acsgcipr.orggoogle.com | Adopt thiol-free synthetic routes; utilize continuous flow reactors with integrated water separation. organic-chemistry.orgmdpi.com |
| Reactivity | Potential for sulfur to poison metal catalysts in subsequent steps. researchgate.net | Use as a final-stage building block or in metal-free reaction sequences. |
| Application | Niche current demand for this specific molecule. | Leverage properties of its functional groups for applications as a specialty solvent, electrolyte component, or pharmaceutical intermediate. sciencemadness.orgsilverfernchemical.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1,3-dioxolane derivatives with ethyl substituents, and how do reaction parameters influence yield?
- Methodological Answer :
- Route 1 : Reacting 1,3-dioxolane with a bromoethyl precursor (e.g., 2-bromoethanol) under acid catalysis (e.g., H₂SO₄) forms the dioxolane ring. The bromine atom can subsequently be substituted with a phenylthio group via nucleophilic displacement using thiophenol and a base .
- Route 2 : Grignard reagents (e.g., 2-(2-bromoethyl)-1,3-dioxolane) react with electrophilic intermediates (e.g., thiobenzene derivatives) to introduce the phenylthio group. This method requires anhydrous conditions and inert atmospheres .
- Key Parameters :
- Catalyst choice : Acid catalysts (e.g., p-toluenesulfonic acid) improve ring-closing efficiency .
- Temperature : Reactions typically proceed at 80–100°C for 3–6 hours to maximize yield .
Q. How can spectroscopic techniques validate the structural integrity of 2-[2-(phenylthio)ethyl]-1,3-dioxolane?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Peaks at δ 4.8–5.2 ppm confirm the dioxolane ring protons. The phenylthio group (C₆H₅S-) shows aromatic protons at δ 7.2–7.5 ppm and a triplet for the SCH₂ group at δ 2.8–3.2 ppm .
- ¹³C NMR : The dioxolane carbons appear at 95–105 ppm, while the phenylthio carbons resonate at 125–140 ppm .
- Mass Spectrometry : A molecular ion peak at m/z 226 (C₁₁H₁₄O₂S) confirms the molecular weight. Fragmentation patterns (e.g., loss of C₆H₅S group) corroborate the structure .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., oxidation or ring-opening) during the synthesis of 2-[2-(phenylthio)ethyl]-1,3-dioxolane?
- Methodological Answer :
- Optimized Conditions :
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the thioether group .
- Catalyst Screening : Transition-metal-free conditions reduce unwanted side reactions. For example, Lewis acids (e.g., ZnCl₂) improve regioselectivity in thioether formation .
- Post-Synthesis Purification :
- Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from byproducts like disulfides or over-oxidized species .
Q. How do computational tools (e.g., AI-driven synthesis planners) predict viable reaction pathways and mechanistic insights for dioxolane derivatives?
- Methodological Answer :
- AI Models : Tools like Reaxys and Pistachio analyze reaction databases to propose synthetic routes. For example, retrosynthetic decomposition identifies 2-bromoethyl-1,3-dioxolane and thiophenol as precursors .
- Mechanistic Simulations : Density Functional Theory (DFT) calculations model transition states, predicting energy barriers for key steps (e.g., nucleophilic substitution at the bromoethyl group) .
Q. How can researchers reconcile discrepancies in reported biological activities of dioxolane derivatives (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Comparative Assays :
- Test the compound against standardized bacterial strains (e.g., E. coli ATCC 25922) and cancer cell lines (e.g., MCF-7) under identical conditions to isolate structure-activity relationships .
- Stereochemical Analysis :
- Chiral HPLC separates enantiomers to assess if bioactivity differences arise from stereochemistry .
- Meta-Analysis : Cross-reference data from multiple studies to identify confounding variables (e.g., solvent choice, assay protocols) .
Data Contradiction Analysis
Q. Why do studies report varying yields for 1,3-dioxolane syntheses, and how can reproducibility be improved?
- Methodological Answer :
- Critical Variables :
- Recommendations :
- Standardize protocols (e.g., reagent purity, temperature control).
- Use continuous flow reactors for scalable, reproducible syntheses .
Applications in Drug Development
Q. What structural modifications enhance the therapeutic potential of 2-[2-(phenylthio)ethyl]-1,3-dioxolane in targeting enzymes or receptors?
- Methodological Answer :
- Halogen Substitution : Introducing fluorine at the phenyl ring (analogous to 2-(3,4-difluorophenyl)-1,3-dioxolane) improves binding to kinase targets (e.g., EGFR) .
- Side Chain Elongation : Adding a methyl group to the ethyl linker increases lipophilicity, enhancing blood-brain barrier penetration for neuroactive applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
